![molecular formula C24H28F6O2 B14193383 1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] CAS No. 922718-38-5](/img/structure/B14193383.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is an organic compound characterized by a decane backbone with two oxy linkages, each connecting to a benzene ring substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] typically involves the following steps:
Formation of the Decane Backbone: The decane backbone can be synthesized through a series of alkylation reactions starting from smaller alkanes or alkenes.
Introduction of Oxy Linkages: The oxy linkages are introduced via etherification reactions, where decane-1,10-diol reacts with 4-(trifluoromethyl)phenol in the presence of a strong acid catalyst such as sulfuric acid.
Final Coupling: The final coupling step involves the reaction of the intermediate product with another equivalent of 4-(trifluoromethyl)phenol under similar conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted benzene rings, where nucleophiles such as hydroxide or amine groups replace the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated benzene derivatives.
Scientific Research Applications
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] has several applications in scientific research:
Materials Science: The compound can be used as a building block for the synthesis of advanced polymers and materials with unique properties such as high thermal stability and chemical resistance.
Pharmaceuticals: Its structural features make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Biology: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and
Properties
CAS No. |
922718-38-5 |
|---|---|
Molecular Formula |
C24H28F6O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(trifluoromethyl)-4-[10-[4-(trifluoromethyl)phenoxy]decoxy]benzene |
InChI |
InChI=1S/C24H28F6O2/c25-23(26,27)19-9-13-21(14-10-19)31-17-7-5-3-1-2-4-6-8-18-32-22-15-11-20(12-16-22)24(28,29)30/h9-16H,1-8,17-18H2 |
InChI Key |
IYJQIEFUCKFIKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCCCCCCCCOC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


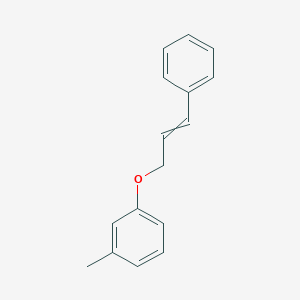
methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
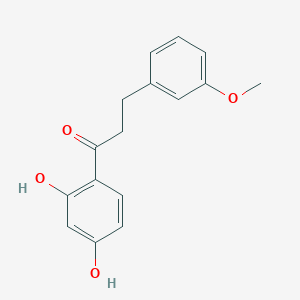
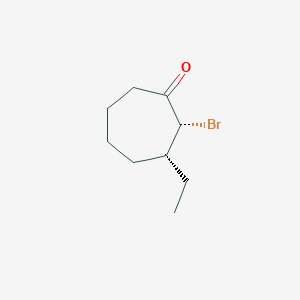
![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
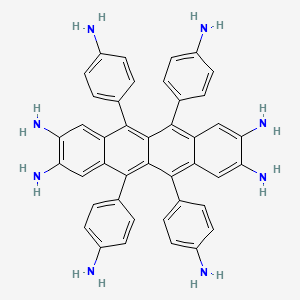
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
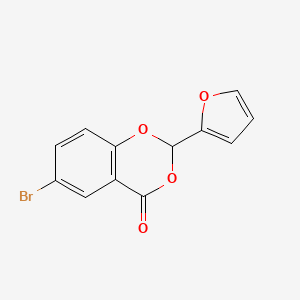
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
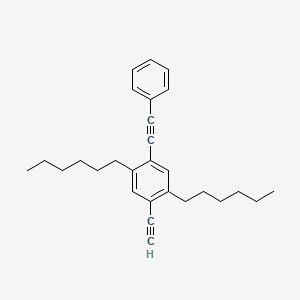
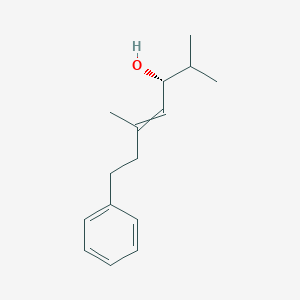
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
